3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Overview
Description
The compound "3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl" is a derivative of imidazo[1,5-a]pyrazine, which is a heterocyclic compound featuring a fused imidazole and pyrazine ring. This class of compounds has been studied for various biological activities, including their role as dual orexin receptor antagonists, which are of interest for their sleep-promoting activity .
Synthesis Analysis
The synthesis of related compounds often involves the condensation and cyclization reactions. For instance, a similar compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized using a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using spectral and single-crystal X-ray diffraction studies. For example, the related compound mentioned above crystallizes in the monoclinic crystal system under space group P21/c, which provides insights into the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,5-a]pyrazine derivatives typically aim to optimize their biological activity by modifying different moieties. In the case of dual orexin receptor antagonists, fine-tuning of the phenethyl motif was crucial for optimizing potency and brain penetration . The chemical reactivity of such compounds is influenced by the substituents on the core skeleton, which can be strategically modified to enhance desired properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit characteristics such as crystallinity, solubility, and biological activity that are pertinent to their potential therapeutic applications. For instance, pyrazoline derivatives are known for their biological activities, and their physical properties, such as color and yield, can be determined post-synthesis . The compound synthesized in was a pale yellow powder with an 84% yield and exhibited strong antioxidant and antibacterial activities, which are important physical and chemical properties for potential therapeutic agents.
Mechanism of Action
Target of Action
The compound 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition . The interaction with these targets leads to changes in the biochemical pathways within the cell, resulting in the observed biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12;/h1-3,6-7,14H,4-5,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQMZKBLCYREPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC(=CC=C3)Cl)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1951441-01-2 | |
Record name | Imidazo[1,2-a]pyrazine, 3-(3-chlorophenyl)-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.